molecular formula C19H20N2O3S B2544081 N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 904577-01-1

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2544081
CAS No.: 904577-01-1
M. Wt: 356.44
InChI Key: JVAIDBXRLKXSBK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Degradation of Acetaminophen

A study by Qutob et al. (2022) reviews the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), highlighting various kinetics, mechanisms, and by-products. The study emphasizes the importance of understanding the degradation pathways and the biotoxicity of by-products, suggesting a potential area of research for similar compounds in environmental sciences and water treatment technologies. The use of Fukui function to predict reactive sites on the ACT molecule could be a methodology applicable to studying the reactivity and environmental impact of similar acetamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Neurobiology and Antidepressant Applications

Research on tianeptine, an antidepressant with structural similarities to tricyclic antidepressants, provides insights into its neurobiological properties, including effects on neurotransmitter systems and brain plasticity. This review by McEwen and Olié (2005) suggests that compounds with structural similarities may also warrant investigation for their potential neuroprotective and antidepressant effects, offering a pathway for research into psychiatric and neurological disorders (McEwen & Olié, 2005).

Environmental Occurrence and Fate of Parabens

Haman et al. (2015) review the environmental occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid similar in functional groups to the compound . The study provides an understanding of how such compounds persist in the environment and their potential effects as endocrine disruptors, which could be relevant for assessing the environmental impact and safety of structurally or functionally related acetamide derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-11-19(23)21(15-8-4-6-10-17(15)25-13)12-18(22)20-14-7-3-5-9-16(14)24-2/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAIDBXRLKXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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